molecular formula C6H12F2O5 B12845034 4-Deoxy-4,4-difluoro-D-ribo-hexitol

4-Deoxy-4,4-difluoro-D-ribo-hexitol

Cat. No.: B12845034
M. Wt: 202.15 g/mol
InChI Key: HXNFDYXEFTUROF-LMVFSUKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Deoxy-4,4-difluoro-D-ribo-hexitol is a specialized polyfluorinated carbohydrate derivative intended for research applications, particularly in the fields of synthetic biology and nucleic acid chemistry. The strategic incorporation of fluorine atoms into sugar moieties is a established strategy to enhance the metabolic stability and alter the lipophilicity of biomolecules, making them more suitable for drug discovery and investigative purposes . In synthetic biology, non-natural nucleic acids built from modified backbones like this can confer significant resistance to nuclease degradation, thereby promoting the expression of genetic material that would otherwise be destroyed by cellular machinery . Although the specific mechanism of action for this compound requires further research, gem-difluorination is known to profoundly influence sugar conformation and electronic distribution, which can affect interactions with proteins and enzymes . This compound serves as a valuable building block for developing novel oligonucleotides and glycomimetics, enabling researchers to probe biological processes and engineer synthetic genetic systems with tailored properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12F2O5

Molecular Weight

202.15 g/mol

IUPAC Name

(2S,3S,5R)-4,4-difluorohexane-1,2,3,5,6-pentol

InChI

InChI=1S/C6H12F2O5/c7-6(8,4(12)2-10)5(13)3(11)1-9/h3-5,9-13H,1-2H2/t3-,4+,5-/m0/s1

InChI Key

HXNFDYXEFTUROF-LMVFSUKVSA-N

Isomeric SMILES

C([C@@H]([C@@H](C([C@@H](CO)O)(F)F)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)(F)F)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Deoxy 4,4 Difluoro D Ribo Hexitol

Stereocontrolled Introduction of Geminal Difluoro Groups at the C-4 Position of Hexitols

The introduction of a geminal difluoro group at a specific carbon center in a polyhydroxylated acyclic molecule like a hexitol (B1215160) requires precise control over regio- and stereoselectivity. The synthetic approaches to achieve this transformation can be broadly categorized into nucleophilic and electrophilic fluorination strategies.

Development and Optimization of Nucleophilic Fluorination Reagents and Conditions

Nucleophilic fluorination is a cornerstone of organofluorine chemistry, typically involving the displacement of a suitable leaving group by a fluoride (B91410) ion. The synthesis of geminal difluorides via this pathway often commences from a ketone precursor. In the context of 4-deoxy-4,4-difluoro-D-ribo-hexitol, this would involve the synthesis of a suitably protected 4-keto-hexitol derivative.

One of the most widely employed reagents for the conversion of ketones to geminal difluorides is diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents have been successfully used in the fluorination of various carbohydrate derivatives. The reaction mechanism is believed to proceed through the formation of a thionyl fluoride intermediate, which then undergoes nucleophilic attack by fluoride.

The optimization of reaction conditions is critical to maximize the yield of the desired geminal difluoride and minimize side reactions, such as elimination or rearrangement. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the fluorinating agent.

Table 1: Nucleophilic Fluorination of Ketone Precursors in Carbohydrate Synthesis

Fluorinating Agent Substrate Type Typical Conditions Yield (%) Reference
DAST Protected keto-sugars CH₂Cl₂, -78 °C to rt 60-85 [General knowledge from literature]
Deoxo-Fluor Polyhydroxylated ketones THF, rt to 50 °C 70-90 [General knowledge from literature]
PyFluor Sterically hindered ketones Toluene, 80 °C 55-75 [General knowledge from literature]

Recent advancements have led to the development of other nucleophilic fluorinating reagents with improved safety profiles and broader functional group tolerance. For instance, aminodifluorosulfinium tetrafluoroborate (B81430) salts and PyFluor have emerged as valuable alternatives to DAST and Deoxo-Fluor, in some cases providing higher yields and selectivity with reduced formation of elimination byproducts.

Strategies for Regioselective Deoxyfluorination via Electrophilic Pathways

Electrophilic fluorination offers a mechanistically distinct approach to the synthesis of organofluorine compounds. This strategy involves the reaction of a nucleophilic carbon center with an electrophilic source of fluorine. While less common for the direct synthesis of geminal difluorides from a single precursor, electrophilic fluorination can be a key step in multi-step sequences.

A modern approach to deoxyfluorination that utilizes an electrophilic fluorine source involves visible-light photoredox catalysis. This methodology allows for the deoxyfluorination of alcohols under mild conditions. For the synthesis of a gem-difluorinated compound, this could conceptually be applied in a stepwise manner, although direct conversion from a diol is not typical. A more relevant electrophilic approach for geminal difluorination involves the fluorination of enol ethers or related intermediates.

The most common electrophilic fluorinating reagents are N-F compounds, such as Selectfluor® (F-TEDA-BF₄). These reagents are valued for their stability, ease of handling, and predictable reactivity. The mechanism of electrophilic fluorination is thought to involve either a single electron transfer (SET) pathway or an Sₙ2-type displacement at fluorine.

Synthesis from D-ribo-Hexose Precursors and Analogues

The synthesis of this compound logically begins from readily available carbohydrate starting materials. D-ribo-hexose itself, or more commonly, its stable and abundant isomers like D-glucose and D-mannose, serve as practical precursors. These approaches necessitate a series of chemical transformations to introduce the desired functionality at the C-4 position and ultimately reduce the pyranose or furanose ring to the corresponding hexitol.

Multi-Step Approaches from Readily Available Carbohydrates (e.g., D-glucose, D-mannose)

A common strategy involves the conversion of a readily available hexose, such as D-glucose, into a precursor with a suitable leaving group or a ketone at the C-4 position. For example, a multi-step synthesis could begin with the protection of the hydroxyl groups at C-1, C-2, C-3, and C-6, leaving the C-4 hydroxyl group accessible for oxidation.

A plausible synthetic route starting from a D-glucose derivative could involve:

Selective protection of the hydroxyl groups at positions 1, 2, 3, and 6.

Oxidation of the free hydroxyl group at C-4 to a ketone.

Nucleophilic geminal difluorination of the C-4 ketone using a reagent like DAST or Deoxo-Fluor.

Deprotection of the hydroxyl groups and reduction of the anomeric center to afford the final hexitol.

The synthesis of a related 2,4-dideoxy-2,4-difluoro-D-glucopyranose has been reported starting from levoglucosan, a derivative of D-glucose. This highlights the feasibility of manipulating the stereochemistry and functionality at specific positions of the hexopyranose ring.

Conversion of Hydroxyl Groups to Halides for Subsequent Fluorination

An alternative to the direct fluorination of a ketone involves the conversion of hydroxyl groups to good leaving groups, such as halides or sulfonates, for subsequent nucleophilic displacement with fluoride. To achieve geminal difluorination, this would typically involve a diol precursor. However, for a single carbon center, this strategy is more applicable to the introduction of a single fluorine atom.

In the context of preparing a 4-keto precursor, the initial step would be the regioselective protection of other hydroxyl groups, followed by activation of the C-4 hydroxyl. This activated hydroxyl group can then be eliminated to form an enone, which can be a precursor for further transformations, or oxidized to the ketone as previously described.

Chemoenzymatic Approaches to Fluorinated Hexitols and their Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical synthesis. This approach is particularly attractive for the synthesis of complex molecules like fluorinated carbohydrates, as enzymes can often operate under mild conditions and with high regio- and stereoselectivity, thus reducing the need for extensive protecting group manipulations.

While a direct chemoenzymatic route to this compound has not been extensively reported, a plausible strategy would involve the enzymatic reduction of a 4-deoxy-4,4-difluoro-ketohexose. Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols. The stereochemical outcome of the reduction is dependent on the specific enzyme used, allowing for the synthesis of different diastereomers.

A hypothetical chemoenzymatic synthesis could involve:

Chemical synthesis of a protected 4-deoxy-4,4-difluoro-D-arabino-hex-2-ulose.

Enzymatic, stereoselective reduction of the C-2 ketone using a specific ketoreductase to yield the desired D-ribo configuration.

Chemical deprotection to yield the final this compound.

The successful application of ketoreductases for the reduction of α-fluoro-β-keto esters with high diastereoselectivity suggests that similar enzymatic reductions of fluorinated keto-sugars are feasible. The choice of the enzyme would be critical in controlling the stereochemistry at the newly formed chiral center.

Conformational and Structural Elucidation of 4 Deoxy 4,4 Difluoro D Ribo Hexitol and Its Derivatives

Analysis of the Impact of Geminal Difluorination on Hexitol (B1215160) Backbone Conformation

The replacement of a methylene (B1212753) (CH₂) group with a geminal difluoro (CF₂) group at the C4 position of the D-ribo-hexitol backbone introduces significant stereoelectronic effects that dictate the molecule's preferred conformation. The high electronegativity of the fluorine atoms creates a strong dipole moment at the C4 position, influencing the entire molecular conformation through electrostatic interactions. researchgate.net

In acyclic systems, the introduction of a 1,3-difluoro motif (as seen in the –CHF–CH₂–CHF– segment of related molecules) has been shown to strongly influence the conformational profile of the alkane chain. acs.org For 4-Deoxy-4,4-difluoro-D-ribo-hexitol, the geminal difluorination at C4 is expected to favor a more extended, zig-zag conformation of the carbon backbone to minimize steric and electrostatic repulsions between the fluorine atoms and adjacent hydroxyl groups. This is in contrast to non-fluorinated hexitols, which may adopt more bent or folded conformations.

Computational studies on simpler difluorinated alkanes have demonstrated that conformations with anti-periplanar arrangements of the C-F bonds are generally favored. acs.org In the case of this compound, this would translate to a preference for specific staggered rotamers around the C3-C4 and C4-C5 bonds, aiming to maximize the distance between the electronegative fluorine atoms and the oxygen atoms of the hydroxyl groups at C3 and C5.

The conformational preferences of fluorinated alicyclic systems are governed by a combination of factors including charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. researchgate.net While this compound is acyclic, these same forces are at play in determining the rotational preferences around its single bonds.

Advanced Spectroscopic Techniques for Conformational Studies (e.g., 19F Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD))

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for probing the local environment of fluorine atoms within a molecule. nih.govcdnsciencepub.comcdnsciencepub.com The chemical shift of the ¹⁹F nucleus is highly sensitive to its steric and electronic surroundings, making it an excellent probe for conformational analysis. cdnsciencepub.com In this compound, the two fluorine atoms at C4 are diastereotopic, meaning they are in chemically non-equivalent environments and should, in principle, exhibit distinct ¹⁹F NMR signals.

The coupling constants between fluorine and protons (¹⁹F-¹H coupling) provide valuable information about dihedral angles. For instance, three-bond (³J) F-H coupling constants follow a Karplus-type relationship, where the magnitude of the coupling is dependent on the dihedral angle between the coupled nuclei. By analyzing the ³J(F,H3) and ³J(F,H5) coupling constants, the preferred rotamer populations around the C3-C4 and C4-C5 bonds can be determined. cdnsciencepub.com Long-range F-H couplings can also be observed and provide further structural constraints. cdnsciencepub.com

Furthermore, the large chemical shift dispersion in ¹⁹F NMR allows for the effective screening of libraries of fluorinated carbohydrates and their interactions with receptors. acs.org

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a chiroptical technique that can be used to determine the absolute configuration of acyclic polyols. researchgate.netacs.org While the hexitol backbone itself does not possess a strong chromophore, derivatization of the hydroxyl groups with chromophoric reporters allows for the use of CD. A common method involves the formation of a complex with dimolybdenum tetraacetate [Mo₂(OAc)₄], which induces a CD spectrum. The sign of the Cotton effect in the induced CD spectrum can be correlated with the absolute configuration of vicinal diol moieties. researchgate.net

For acyclic 1,3-polyols, a strategy combining synthesis and CD analysis of chromophoric derivatives (e.g., cinnamates or benzoates) can be employed to assign the relative and absolute stereochemistry. The exciton (B1674681) coupling between the chromophores, which is dependent on their spatial arrangement, gives rise to characteristic CD signals. columbia.edu This approach could be applied to this compound to confirm the stereochemistry of its chiral centers.

Stereochemical Dynamics and Preferred Rotational Isomers

The free rotation around the C-C single bonds in this compound leads to a dynamic equilibrium of various rotational isomers (rotamers). The relative populations of these rotamers are determined by their steric and electronic stability. As previously mentioned, the gem-difluoro group at C4 plays a dominant role in governing these preferences.

Computational studies on related fluorinated systems can provide insights into the potential energy surface of this compound. For example, density functional theory (DFT) calculations on vicinally difluorinated alkanes have shown that the gauche effect of fluorine can stabilize certain bent conformations. mdpi.com However, in the case of geminal difluorination, the strong dipole-dipole repulsion between the C-F bonds often leads to a preference for an extended chain to minimize these unfavorable interactions.

The preferred rotational isomers will likely be those that minimize steric clashes between the bulky hydroxyl groups and the fluorine atoms, while also accommodating stabilizing intramolecular hydrogen bonds. The interplay of these factors results in a complex conformational landscape that can be influenced by the solvent environment.

Below is a table summarizing the expected dominant interactions influencing the stereochemical dynamics of this compound.

InteractionDescriptionExpected Influence on Conformation
Gauche Effect A stereoelectronic preference for a gauche arrangement between adjacent electronegative substituents.May favor some bent conformations, but likely less dominant than in vicinally fluorinated systems.
Dipole-Dipole Interactions Repulsive interactions between the dipoles of the C-F bonds and C-O bonds.Favors an extended, staggered conformation to maximize the distance between these groups.
Steric Hindrance Repulsive interactions due to the spatial overlap of atoms.Disfavors rotamers with close proximity of hydroxyl groups and fluorine atoms.
Intramolecular Hydrogen Bonding Attractive interaction between a hydroxyl proton and an electronegative atom (oxygen or fluorine).Can stabilize specific folded conformations.

Influence of Fluorine Atoms on Intramolecular Hydrogen Bonding Networks within the Hexitol Structure

Intramolecular hydrogen bonding plays a critical role in determining the conformation of polyhydroxylated acyclic molecules. In this compound, the hydroxyl groups can act as both hydrogen bond donors and acceptors. The introduction of the highly electronegative fluorine atoms at C4 can influence this hydrogen-bonding network in several ways.

While the C-F bond is highly polar, the fluorine atom is generally considered a weak hydrogen bond acceptor. nih.gov However, evidence for intramolecular OH···F-C hydrogen bonds has been demonstrated in certain fluorinated carbohydrates. ehu.es The formation of such a bond would depend on the favorability of the resulting ring-like structure (typically 5- or 6-membered rings are most stable) and the acidity of the donor hydroxyl proton.

The primary influence of the gem-difluoro group on hydrogen bonding is likely indirect, through its conformational control of the hexitol backbone. By favoring a more extended conformation, the CF₂ group may disrupt or alter the pattern of OH···O hydrogen bonds that would be present in the non-fluorinated parent hexitol. Conversely, the fluorine atoms can enhance the acidity of neighboring C-H bonds, potentially leading to weaker C-H···O or C-H···F interactions. nih.gov

Molecular Interactions and Mechanistic Biochemistry of 4 Deoxy 4,4 Difluoro D Ribo Hexitol Analogues

Investigations as Enzyme Substrates, Inhibitors, or Modulators

Ribonucleotide Reductase (RNR) Interactions: Mechanistic Insights and Rational Design Principles

Ribonucleotide reductases (RNRs) are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. nih.gov This makes them a key target for the development of anticancer and antiviral drugs. nih.gov The introduction of fluorine at the C2' position of nucleosides has been a successful strategy in designing potent RNR inhibitors, such as the clinically used drug gemcitabine (B846) (2'-deoxy-2',2'-difluorocytidine). nih.gov

While direct studies on 4-deoxy-4,4-difluoro-D-ribo-hexitol itself as an RNR inhibitor are not extensively documented, the principles gleaned from related fluorinated carbohydrate analogues provide a framework for understanding its potential interactions. The mechanism of RNR involves the generation of a radical at the C3' position of the ribose moiety. nih.gov The presence of electronegative fluorine atoms at a nearby position, such as C4, could significantly influence the stability of this radical intermediate and the subsequent catalytic steps. The rational design of RNR inhibitors often involves creating substrate analogues that, upon processing by the enzyme, generate a reactive species that inactivates the enzyme. nih.gov A 4,4-difluoro-hexitol moiety could be envisioned to participate in such a mechanism, potentially through elimination of fluoride (B91410) to form a reactive electrophile within the active site.

Glycosyltransferase and Glycosidase Activity Modulation

Glycosyltransferases and glycosidases are crucial enzymes involved in the synthesis and breakdown of complex carbohydrates, playing roles in numerous physiological and pathological processes. nih.gov Fluorinated carbohydrates have been extensively studied as inhibitors of these enzymes. For instance, various 4-deoxy-4-fluoro-xyloside derivatives have been synthesized and evaluated for their ability to inhibit glycosaminoglycan biosynthesis. nih.gov Two of these derivatives were found to selectively inhibit heparan sulfate (B86663) and chondroitin/dermatan sulfate biosynthesis without affecting cell viability. nih.gov This suggests that the 4-fluoro-xylose core acts as a mimic of the natural xylose substrate, interfering with the action of xylosyltransferases.

Role in Nucleic Acid Mimicry and Interactions with Nucleic Acid-Modifying Enzymes (e.g., RNase H)

Hexitol (B1215160) nucleic acids (HNAs), where the furanose sugar of natural nucleic acids is replaced by a six-membered 1,5-anhydrohexitol ring, represent a class of xenobiotic nucleic acids (XNAs) with interesting properties. researchgate.netresearchgate.net These modified oligonucleotides can form stable duplexes with complementary DNA and RNA strands. researchgate.net The introduction of fluorine into the hexitol scaffold, creating fluoro-hexitol nucleic acids (FHNAs), has been shown to further enhance duplex stability and nuclease resistance. researchgate.netacs.org

A key enzyme that interacts with DNA/RNA hybrids is Ribonuclease H (RNase H), which specifically cleaves the RNA strand of such duplexes. plos.org The ability of a modified oligonucleotide to recruit RNase H is a critical feature for antisense therapeutic applications. nih.govbeilstein-journals.org Studies on various fluorinated nucleic acid analogues, including those with modified hexitol scaffolds, have demonstrated that the conformation of the sugar-phosphate backbone is a crucial determinant for RNase H activity. nih.govbeilstein-journals.org For an oligonucleotide to be a substrate for RNase H, its backbone must adopt a conformation that can be accommodated within the enzyme's active site. beilstein-journals.org The incorporation of a 4,4-difluoro-D-ribo-hexitol nucleoside into an oligonucleotide chain would significantly alter the local backbone geometry. The conformational preferences of the six-membered ring, influenced by the geminal difluoro group, would dictate whether the resulting HNA/RNA duplex can productively engage with RNase H.

Understanding the Biochemical Role of the 4,4-Difluoro Moiety in Ligand-Protein Recognition

The substitution of hydrogen atoms with fluorine can dramatically alter the non-covalent interactions between a ligand and a protein. The 4,4-difluoro moiety in this compound introduces several key features that influence protein recognition:

Altered Hydrogen Bonding: While the C-F bond is a poor hydrogen bond acceptor, the electron-withdrawing nature of the fluorine atoms can increase the acidity of nearby C-H bonds, potentially enabling them to act as weak hydrogen bond donors. beilstein-journals.org

Dipole-Dipole and Electrostatic Interactions: The strong polarity of the C-F bond creates a significant local dipole moment. The geminal difluoro group at C4 results in a strong electronegative patch on the surface of the hexitol ring, which can engage in favorable electrostatic and dipole-dipole interactions with electropositive regions within a protein's binding pocket. beilstein-journals.org

Conformational Control: The steric bulk and gauche effect associated with the fluorine atoms can impose significant conformational constraints on the hexitol ring. This pre-organization of the ligand into a specific conformation can reduce the entropic penalty of binding, leading to higher affinity. nih.gov

Hydrophobicity: The effect of fluorination on lipophilicity is complex and context-dependent. While a single fluorine atom can sometimes increase lipophilicity, polyfluorination often leads to a decrease in hydrophobicity. The 4,4-difluoro moiety likely imparts a unique "fluorophilic" character, favoring interactions with specific fluorinated or non-polar protein environments.

Kinetic and Equilibrium Binding Studies of Enzyme-Hexitol Interactions

To quantitatively understand the impact of the 4,4-difluoro moiety on enzyme interactions, kinetic and equilibrium binding studies are essential. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and enzyme inhibition assays can provide valuable data on the thermodynamics and kinetics of binding.

For example, steady-state kinetic analyses can determine the inhibition constant (Ki) of a difluorinated hexitol analogue for a particular enzyme, providing a measure of its inhibitory potency. nih.gov These studies can also reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

Equilibrium binding studies, such as ITC, can directly measure the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. This thermodynamic profile provides a deeper understanding of the driving forces behind binding. For instance, a favorable enthalpic contribution might suggest strong hydrogen bonding and van der Waals interactions, while a favorable entropic term could indicate the release of ordered water molecules from the binding site upon ligand binding.

The table below summarizes hypothetical kinetic and binding data for a 4,4-difluoro-hexitol analogue compared to its non-fluorinated counterpart when interacting with a hypothetical glycosidase.

CompoundKi (μM)Kd (μM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
D-ribo-hexitol500450-2.5-2.1-4.6
This compound108-5.8-1.1-6.9

This table presents hypothetical data for illustrative purposes.

Mechanisms of Enzyme Inactivation and Substrate Mimicry by Difluorinated Hexitols

Difluorinated hexitols can act as enzyme inhibitors through several mechanisms, primarily centered around substrate mimicry and, in some cases, covalent inactivation.

As substrate mimics , the difluorinated hexitol binds to the enzyme's active site, competing with the natural substrate. The enhanced binding affinity, often resulting from the unique electronic and conformational properties of the difluoro moiety, leads to potent competitive inhibition. The enzyme is effectively "tricked" into binding the inhibitor instead of its intended substrate, thus blocking the catalytic cycle.

In some instances, difluorinated compounds can act as mechanism-based inactivators , also known as "suicide substrates." nih.gov In this scenario, the inhibitor is initially processed by the enzyme as if it were a substrate. However, the catalytic steps lead to the formation of a highly reactive intermediate that covalently modifies a crucial amino acid residue in the active site, leading to irreversible inactivation of the enzyme. For example, the elimination of a fluoride ion from the difluorinated hexitol within the active site could generate a reactive Michael acceptor, which could then be attacked by a nucleophilic residue (e.g., cysteine, lysine, or histidine) on the enzyme. nih.gov

The design of such inactivators relies on a detailed understanding of the enzyme's catalytic mechanism. The strategic placement of the difluoro group on the hexitol scaffold is critical to ensure that the enzymatic reaction proceeds to a point where the reactive species is generated in close proximity to the target nucleophile for efficient inactivation.

Computational Chemistry and Theoretical Studies on 4 Deoxy 4,4 Difluoro D Ribo Hexitol

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of Hexitol (B1215160) Conformational Preferences

The conformational landscape of hexitols, which are acyclic sugar alcohols, is inherently complex due to the flexibility of the carbon-carbon backbone. The introduction of two fluorine atoms at the C4 position in 4-Deoxy-4,4-difluoro-D-ribo-hexitol further modulates its conformational preferences. Computational methods, particularly Quantum Mechanical (QM) calculations and Molecular Dynamics (MD) simulations, are indispensable for exploring this landscape.

Quantum Mechanical (QM) Calculations:

QM methods, such as Density Functional Theory (DFT), are employed to calculate the energies of different conformers of this compound in the gas phase and in solution. nih.gov These calculations provide insights into the relative stabilities of various staggered conformations around the C-C bonds. The gauche effect, which describes the tendency of certain substituents to adopt a gauche arrangement, is a key factor. acs.org In fluorinated alkanes, the interaction between fluorine atoms and adjacent hydroxyl groups can lead to specific conformational preferences. acs.org For instance, the Giguère group demonstrated that the 1,3-difluoropropylene motif in a related difluoroallitol derivative displays an ag conformation. acs.org QM calculations can quantify the energetic penalties or stabilizations associated with different dihedral angles, helping to predict the most populated conformations.

Molecular Dynamics (MD) Simulations:

Table 1: Comparison of QM and MD Methods for Conformational Analysis
MethodStrengthsLimitationsKey Insights for this compound
Quantum Mechanics (QM)High accuracy for small systems, detailed electronic structure information. nih.govComputationally expensive for large systems and long timescales. nih.govRelative energies of conformers, influence of gauche effects. acs.org
Molecular Dynamics (MD)Simulates dynamic behavior over time, includes solvent effects explicitly. nih.govmdpi.comRelies on force fields which are approximations of quantum reality. nih.govConformational flexibility, solvent interactions, and transitions between states. nih.gov

Electronic Structure Analysis of Carbon-Fluorine Bonds and Their Influence on Reactivity and Molecular Recognition

The replacement of a C-OH group with a CF2 group dramatically alters the electronic properties of the local environment. The high electronegativity of fluorine leads to a strong polarization of the C-F bond, creating a significant bond dipole. rsc.org This has profound implications for the molecule's reactivity and its ability to participate in molecular recognition events.

The introduction of fluorine can also impact non-covalent interactions. The polarized C-F bond can act as a hydrogen bond acceptor, although it is generally considered a weak one. researchgate.net More significantly, fluorination can enhance CH–π interactions, where a polarized C-H bond interacts with an aromatic ring. rsc.org This can be a crucial factor in the binding of fluorinated carbohydrates to proteins, many of which have aromatic amino acid residues in their binding sites. rsc.org

In Silico Modeling of Enzyme-Hexitol Binding and Catalysis

In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating how this compound might interact with enzymes. nih.gov These methods can predict the binding mode of the hexitol within an enzyme's active site and provide insights into the energetic favorability of this binding. mdpi.com

Molecular Docking:

Molecular docking programs can be used to predict the preferred orientation of this compound when it binds to a specific enzyme. The software samples a large number of possible conformations and orientations of the ligand within the enzyme's binding pocket and scores them based on a force field that approximates the binding energy. nih.gov This can help to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the enzyme-ligand complex. nih.gov

Molecular Dynamics of Enzyme-Ligand Complexes:

Once a plausible binding mode is identified through docking, MD simulations can be performed on the entire enzyme-hexitol complex. mdpi.com These simulations provide a dynamic picture of the interaction, revealing how the ligand and protein adapt to each other upon binding. mdpi.com They can also be used to calculate the binding free energy, providing a more rigorous estimate of the binding affinity than docking scores alone. nih.gov For example, studies on fluorinated inhibitors of glycogen (B147801) phosphorylase have shown how the orientation of C-F bonds can influence binding affinity. researchgate.net

Table 2: In Silico Techniques for Studying Enzyme-Hexitol Interactions
TechniquePurposeInformation Gained
Molecular DockingPredicts the binding pose of the hexitol in the enzyme active site. nih.govPreferred orientation, key intermolecular interactions (hydrogen bonds, hydrophobic contacts). nih.gov
Molecular Dynamics (MD)Simulates the dynamic behavior of the enzyme-hexitol complex. mdpi.comConformational changes upon binding, stability of the complex, calculation of binding free energy. mdpi.comnih.gov

Theoretical Frameworks for Fluorine Effects in Biomolecular Recognition (e.g., Polar Hydrophobicity Concept)

The "polar hydrophobicity" concept has been proposed to explain the often-favorable binding of fluorinated molecules to biological receptors. nebraska.edu This concept acknowledges that while fluorine is highly electronegative and its bonds are polar, fluorinated surfaces can be hydrophobic. The favorable binding is thought to arise from the energetically favorable desolvation of the fluorinated surface, combined with specific, favorable dipolar interactions between the C-F bonds and the protein receptor. nebraska.eduresearchgate.net

This concept is particularly relevant for this compound. The CF2 group contributes to the molecule's lipophilicity, which can facilitate its entry into hydrophobic pockets of an enzyme. rsc.orgresearchgate.net However, the strong C-F bond dipoles can also engage in specific electrostatic interactions with polar residues in the binding site. The precise orientation of these dipoles is critical; a favorable alignment can lead to enhanced binding affinity, while an unfavorable one can be detrimental. rsc.org Therefore, the "polar hydrophobicity" of the geminal difluoro group in this compound is a key determinant of its potential as an enzyme inhibitor or a molecular probe. rsc.orgresearchgate.net

Advanced Research Applications of 4 Deoxy 4,4 Difluoro D Ribo Hexitol in Chemical Biology

Design and Synthesis of Chemically Modified Oligonucleotides Incorporating Fluoro-Hexitol Backbones (e.g., Hexitol (B1215160) Nucleic Acids, Xeno Nucleic Acids)

One of the most significant applications of fluorinated hexitols is in the construction of modified oligonucleotides. These synthetic nucleic acid analogues, often termed Xeno Nucleic Acids (XNAs), utilize alternative sugar-phosphate backbones to overcome the limitations of natural DNA and RNA, such as susceptibility to nuclease degradation. nih.gov Hexitol Nucleic Acids (HNAs) are a class of XNAs where the natural five-membered furanose ring is replaced by a six-membered hexitol ring. nih.govnih.gov This structural change alone confers remarkable properties, including high binding affinity for complementary RNA and resistance to nucleases.

The introduction of fluorine at the 3'-position of the hexitol ring, creating 3'-Fluoro Hexitol Nucleic Acid (FHNA), further refines these properties. nih.govresearchgate.net The synthesis of FHNA phosphoramidites has been efficiently achieved from known sugar precursors, allowing for their incorporation into oligonucleotides using standard solid-phase synthesis. nih.govresearchgate.net

Research findings have demonstrated that the axial 3'-fluoro substitution in FHNA significantly enhances the thermal stability of duplexes formed with complementary RNA. nih.gov This stabilization is attributed to a combination of factors, including the pre-organization of the hexitol backbone into a rigid A-form helical geometry, which is favorable for RNA binding, and the potential for pseudo-hydrogen bonding interactions involving the fluorine atom. nih.govnih.govnih.gov In contrast, an equatorial fluorine at the same position (Ara-FHNA) has been shown to be destabilizing. nih.govacs.org

The table below summarizes the comparative effects of these modifications on the thermal stability of nucleic acid duplexes.

Modification TypeChange in Melting Temperature (ΔTm) per modification (°C) vs. DNA:RNAKey Structural Features
Hexitol Nucleic Acid (HNA) Up to +4°CSix-membered hexitol backbone, mimics N-type sugar pucker. nih.govresearchgate.net
3'-Fluoro Hexitol Nucleic Acid (FHNA) Up to +3°C relative to HNAAxial 3'-fluorine enhances A-form geometry and duplex stability. nih.govresearchgate.net
Ara-FHNA DestabilizingEquatorial 3'-fluorine leads to unfavorable steric interactions. nih.govacs.org

The conformational rigidity and enhanced binding affinity of FHNA make it a promising modification for the development of antisense oligonucleotides and other therapeutic and diagnostic nucleic acid-based tools. nih.govresearchgate.net

Development of Biochemical Probes for Elucidating Cellular Pathways

The unique properties of oligonucleotides modified with fluoro-hexitol backbones make them excellent candidates for use as biochemical probes to investigate and modulate cellular processes. A primary application is in the field of antisense technology.

FHNA-modified antisense oligonucleotides (ASOs) have been developed to probe gene function by specifically downregulating the expression of target genes. nih.govresearchgate.net In animal models, ASOs containing FHNA modifications, when administered in a simple saline formulation, have demonstrated potent downregulation of gene expression in the liver without causing hepatotoxicity. nih.govresearchgate.netacs.org This highlights their potential as specific probes to study the physiological roles of various genes in vivo.

Furthermore, the incorporation of fluorine atoms provides a powerful spectroscopic handle for biophysical studies. The 19F nucleus is a sensitive NMR probe, and its incorporation into nucleic acids via scaffolds like 4-deoxy-4,4-difluoro-D-ribo-hexitol allows for detailed structural and dynamic studies of nucleic acid duplexes and their interactions with other molecules. researchgate.netresearchgate.net For instance, 19F NMR can be used to monitor conformational changes in RNA upon protein binding or to characterize the local environment within a nucleic acid structure, providing insights that are not easily accessible with other techniques. researchgate.net

Applications as Chiral Auxiliaries or Scaffolds in Asymmetric Synthesis

Carbohydrates and their derivatives are widely recognized as valuable chiral building blocks in organic synthesis, often referred to as the "chiral pool". researchgate.net Their well-defined stereochemistry makes them ideal starting materials and auxiliaries for the synthesis of complex, enantiomerically pure molecules. researchgate.netresearchgate.net

While direct use of this compound as a detachable chiral auxiliary is not extensively documented, its synthesis from non-carbohydrate precursors necessitates the use of asymmetric synthesis strategies to establish its specific stereochemistry. nih.gov This inherent chirality makes it a valuable chiral scaffold. In this role, the difluoro-hexitol framework serves as a rigid, stereochemically defined core upon which further chemical complexity can be built.

The applications of such chiral scaffolds are broad and include:

Development of Complex Ligands: The multiple hydroxyl groups on the hexitol backbone can be selectively functionalized to create multidentate ligands for catalysis or molecular recognition. The fluorine atoms can modulate the electronic properties and conformational preferences of these ligands.

Fragment-Based Drug Discovery: The difluoro-hexitol core can serve as a chiral fragment for the construction of new therapeutic agents. Its defined shape and polarity can guide the design of molecules that fit into specific protein binding sites.

The synthesis of D- and L-series 4-deoxy-hexoses from achiral starting materials using chiral reagents underscores the importance of asymmetric synthesis in accessing these valuable scaffolds. nih.gov

Exploration in Radiochemistry for Molecular Imaging Probe Development (as a precursor or scaffold component)

Molecular imaging techniques, particularly Positron Emission Tomography (PET), have revolutionized clinical diagnostics and biomedical research. The development of novel PET tracers is a key area of research, and fluorinated carbohydrates are at the forefront of this field. The most prominent example is [18F]-2-fluoro-2-deoxy-D-glucose ([18F]-FDG), the most widely used PET tracer for oncology, neurology, and cardiology. acs.org

The presence of two fluorine atoms in this compound makes it an attractive candidate for the development of new 18F-labeled molecular imaging probes. The carbon-fluorine bond is exceptionally strong, providing high in vivo stability, a critical attribute for any imaging agent.

This compound can be explored in radiochemistry in two main ways:

As a Precursor: One of the existing fluorine atoms could be replaced with the positron-emitting isotope 18F (half-life ≈ 110 minutes) through nucleophilic substitution. Mild radiofluorination conditions have been developed that are compatible with complex, functionalized molecules, making this a feasible approach. researchgate.net

As a Scaffold Component: The stable difluoro-hexitol core can be incorporated into a larger molecule designed to target a specific biological entity, such as a receptor or an enzyme. The resulting molecule would then be radiolabeled at a different position. In this context, the difluoro-hexitol moiety would serve to impart favorable pharmacokinetic properties, such as increased metabolic stability and optimized biodistribution, due to the electronic effects of the fluorine atoms.

The development of new PET tracers based on fluorinated scaffolds like this compound is an active area of research aimed at creating probes with improved specificity and imaging characteristics for a wide range of diseases. researchgate.netacs.org

Emerging Research Directions and Future Outlook for 4 Deoxy 4,4 Difluoro D Ribo Hexitol Studies

Novel Synthetic Routes to Access Stereoisomers and Diverse Derivatized Forms

The synthesis of fluorinated carbohydrates is a complex yet crucial area of organic chemistry, with the strategic introduction of fluorine atoms often leading to compounds with enhanced biological activity and stability. For 4-Deoxy-4,4-difluoro-D-ribo-hexitol, future research will likely focus on developing stereoselective synthetic routes to access not only the D-ribo isomer but also its various stereoisomers. The synthesis of related fluorinated sugars, such as 4‐deoxy‐4‐fluoro‐d‐sedoheptulose, has utilized key steps like epoxide opening with fluoride (B91410) sources and subsequent carbon chain elongation. nih.gov Similar strategies could be adapted for the synthesis of this compound, potentially starting from readily available carbohydrate precursors.

A significant challenge lies in the stereocontrolled introduction of the gem-difluoro unit at the C4 position. Modern fluorination techniques, including the use of nucleophilic or electrophilic fluorinating agents, will be pivotal. Furthermore, the development of synthetic pathways that allow for the selective derivatization of the hydroxyl groups will be essential for creating a diverse library of compounds for biological screening. This could involve the use of protecting group strategies to selectively modify specific positions, leading to esters, ethers, and other derivatives. The generation of a panel of stereoisomers and derivatized forms is critical for establishing structure-activity relationships (SAR).

Synthetic StrategyKey FeaturesPotential Application for this compound
Epoxide Ring-Opening Stereospecific introduction of a single fluorine atom.Can be a key step in a multi-step synthesis to introduce one of the fluorine atoms with defined stereochemistry.
Deoxofluorination Direct conversion of a carbonyl group to a gem-difluoro unit.A potential strategy for introducing the C4-difluoro group from a corresponding ketone precursor.
Building Block Approach Synthesis and coupling of pre-fluorinated synthons.Could streamline the synthesis by using a readily available difluorinated building block.
Late-Stage Fluorination Introduction of fluorine atoms in the final steps of a synthesis.Offers flexibility in creating diverse analogs from a common intermediate.

Interdisciplinary Studies on Fluorinated Hexitols in Complex Biological Systems

The introduction of fluorine atoms can significantly alter the biological properties of carbohydrates, making them valuable tools for studying complex biological systems. It is anticipated that this compound and its analogs will be investigated in a variety of interdisciplinary studies. The gem-difluoro group can act as a bioisostere for a hydroxyl group or a carbonyl group, potentially modulating the compound's interaction with enzymes and receptors. nih.govenamine.netchemrxiv.orgresearchgate.net

One promising area of investigation is the use of this compound as a chemical probe to study carbohydrate metabolism. Fluorinated sugars have been successfully used to investigate metabolic pathways, with the fluorine atoms often conferring resistance to enzymatic degradation, leading to metabolic trapping. nih.gov For instance, 4‐deoxy‐4‐fluoro‐d‐sedoheptulose has been shown to be taken up by human fibroblasts and phosphorylated, indicating its potential as an imaging probe for the pentose (B10789219) phosphate (B84403) pathway. nih.gov Similarly, this compound could be explored as a probe for hexitol-related metabolic pathways.

Furthermore, the interaction of fluorinated hexitols with specific proteins, such as sugar transporters and enzymes like kinases and dehydrogenases, will be a key area of research. These studies will likely involve a combination of biochemical assays, cell-based studies, and structural biology to elucidate the molecular basis of these interactions. The unique electronic properties of the C-F bond can influence binding affinity and specificity, making these compounds valuable for mapping protein-carbohydrate interactions.

Advancements in Spectroscopic and Computational Characterization Methodologies

The detailed characterization of this compound and its derivatives will rely on a combination of advanced spectroscopic and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, will be an indispensable tool. The chemical shift of the fluorine atoms is highly sensitive to the local electronic environment, providing valuable information about the conformation of the hexitol (B1215160) backbone and its interactions with biological macromolecules. chemrxiv.orgnih.govhuji.ac.il Studies on 4,4-difluoroproline have demonstrated the power of ¹⁹F NMR in distinguishing between different conformational states, a principle that can be directly applied to this compound. chemrxiv.orgnih.gov

Mass spectrometry will also play a crucial role in the characterization of these compounds and their metabolites in biological systems. Advanced mass spectrometry techniques can provide information on the molecular weight, fragmentation patterns, and even the site of modification in derivatized analogs.

Computational chemistry will offer invaluable insights into the structural and electronic properties of this compound. Density Functional Theory (DFT) calculations can be used to predict stable conformations, vibrational frequencies, and NMR chemical shifts, aiding in the interpretation of experimental data. Molecular dynamics (MD) simulations can be employed to study the behavior of the fluorinated hexitol in solution and its interactions with proteins, providing a dynamic view of the binding process.

Characterization MethodInformation GainedRelevance to this compound
¹⁹F NMR Spectroscopy Conformational analysis, protein-ligand interactions.Highly sensitive to the local environment of the fluorine atoms, providing detailed structural information. chemrxiv.orgnih.govhuji.ac.il
Mass Spectrometry Molecular weight determination, structural elucidation of derivatives and metabolites.Essential for confirming the identity of synthesized compounds and for metabolomic studies.
X-ray Crystallography Three-dimensional structure of the molecule and its complexes with proteins.Provides definitive structural information at the atomic level.
DFT Calculations Stable conformations, electronic properties, predicted NMR shifts.Complements experimental data and aids in its interpretation.
Molecular Dynamics Simulations Dynamic behavior in solution, protein-ligand binding dynamics.Offers insights into the flexibility of the molecule and the mechanism of interaction with biological targets.

Rational Design Principles for Next-Generation Bioactive Fluorinated Carbohydrate Mimetics

The insights gained from synthetic, biological, and characterization studies will pave the way for the rational design of next-generation bioactive fluorinated carbohydrate mimetics based on the this compound scaffold. A key principle in this design process will be the strategic placement of fluorine atoms to modulate specific biological activities. The gem-difluoro group at C4 can influence the pKa of neighboring hydroxyl groups and alter the hydrogen bonding network, thereby affecting interactions with target proteins. nih.gov

Structure-activity relationship (SAR) studies, informed by the screening of a diverse library of stereoisomers and derivatives, will be crucial for identifying the key structural features responsible for bioactivity. This information, combined with computational modeling, will enable the design of compounds with improved potency, selectivity, and pharmacokinetic properties.

Future design principles may also involve the incorporation of other functional groups in combination with the gem-difluoro moiety to create multifunctional molecules. For example, attaching imaging agents or therapeutic payloads to the hexitol scaffold could lead to the development of novel diagnostic or therapeutic agents. The ultimate goal is to leverage the unique properties of the fluorine atoms to create carbohydrate mimetics that can effectively modulate biological processes for therapeutic or research purposes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Deoxy-4,4-difluoro-D-ribo-hexitol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves sequential deoxygenation and fluorination steps. For example, selective fluorination at the C4 position can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by purification via column chromatography. Systematic optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) can employ factorial design experiments to identify critical variables . Orthogonal design methodologies are particularly effective for multi-factor optimization in carbohydrate chemistry.

Q. What advanced spectroscopic techniques are critical for elucidating the stereochemical configuration of this compound?

  • Methodological Answer : High-resolution NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) is essential for resolving stereochemical ambiguities, particularly through coupling constant analysis (JH-FJ_{\text{H-F}} and JC-FJ_{\text{C-F}}). X-ray crystallography provides definitive confirmation of the three-dimensional structure. Mass spectrometry (HRMS) and IR spectroscopy further validate molecular composition and functional groups .

Q. How should researchers design accelerated stability studies to evaluate the compound's degradation under various environmental conditions?

  • Methodological Answer : Conduct forced degradation studies under controlled stressors (e.g., pH extremes, thermal stress, UV light). Monitor degradation kinetics using HPLC or LC-MS to quantify stability-indicating parameters (e.g., half-life, degradation products). Storage conditions should align with guidelines for fluorinated carbohydrates, typically at -20°C in anhydrous environments to prevent hydrolysis .

Advanced Research Questions

Q. What computational approaches are recommended to investigate the reaction mechanisms of difluorination at the C4 position?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model transition states and energy barriers for fluorination steps. Molecular dynamics (MD) simulations further explore solvent effects and reagent interactions. Coupling computational results with experimental kinetic data (e.g., Arrhenius plots) validates proposed mechanisms .

Q. How can researchers resolve contradictions between observed bioactivity data and computational predictions for this compound?

  • Methodological Answer : Employ orthogonal validation techniques, such as surface plasmon resonance (SPR) for binding affinity assays or isothermal titration calorimetry (ITC) to measure thermodynamic parameters. Meta-analysis of existing datasets, guided by frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant), ensures methodological rigor in reconciling discrepancies .

Q. What experimental strategies are employed to study the compound's interaction with glycosyltransferases in glycoconjugate biosynthesis?

  • Methodological Answer : Use enzyme kinetics assays (e.g., Michaelis-Menten analysis) with radiolabeled or fluorescently tagged substrates. Site-directed mutagenesis of glycosyltransferases can identify key residues involved in substrate recognition. Structural biology techniques, such as cryo-EM or crystallography, provide atomic-level insights into enzyme-ligand interactions .

Methodological Considerations

  • Data Contradiction Analysis : When spectral data (e.g., NMR vs. X-ray) conflict, employ complementary techniques like circular dichroism (CD) or vibrational optical activity (VOA) to resolve stereochemical ambiguities .
  • Theoretical Frameworks : Link studies to glycobiology theories, such as the "lock-and-key" model for enzyme-substrate specificity or the role of fluorine in modulating carbohydrate-protein interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.